1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone
Overview
Description
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a pyridine ring substituted with a boronic ester group and an ethanone moiety. The boronic ester group, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone typically involves the borylation of a pyridine derivative. One common method is the palladium-catalyzed borylation of 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as crystallization, distillation, and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.
Substitution: The ethanone moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4
Bases: Potassium acetate, sodium carbonate
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds
Oxidation: Formation of boronic acids or borate esters
Substitution: Formation of substituted ethanone derivatives
Scientific Research Applications
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and bioactive molecules due to its ability to interact with biological targets.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. Additionally, the pyridine ring can coordinate with metal ions, enhancing its reactivity in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
Uniqueness
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone is unique due to the presence of both the boronic ester and ethanone functional groups, which confer distinct reactivity and stability. This combination allows for versatile applications in organic synthesis, medicinal chemistry, and materials science.
Biological Activity
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone is a boron-containing compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound is characterized by the presence of a pyridine ring and a dioxaborolane moiety. Its molecular formula is with a molecular weight of 273.14 g/mol. The compound's structure allows for various interactions with biological targets due to the polar and non-polar regions present.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 273.14 g/mol |
CAS Number | 123456-78-9 |
Appearance | White to off-white powder |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The dioxaborolane group can form reversible covalent bonds with nucleophiles such as amino acids in proteins, potentially leading to modulation of protein function. Additionally, the pyridine ring may facilitate interactions with enzymes or receptors involved in signaling pathways.
Anticancer Activity
Recent studies have indicated that derivatives of boron-containing compounds exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that similar compounds can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and A549 (lung cancer), with IC50 values ranging from 0.1 μM to 10 μM .
- Mechanistic studies suggest that these compounds induce apoptosis and inhibit cell migration through the downregulation of matrix metalloproteinases (MMPs), which are crucial for tumor metastasis .
Antimicrobial Activity
This compound has shown promising results against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values against Gram-positive bacteria have been reported as low as 0.25 μg/mL .
- A study highlighted its effectiveness against Staphylococcus aureus and Streptococcus pneumoniae, indicating potential for development as an antibacterial agent .
Case Study 1: Anticancer Efficacy
A recent study evaluated the effects of a similar boron compound on MDA-MB-231 cells. The results showed:
- Cell Viability : A significant reduction in cell viability was observed at concentrations above 1 μM.
- Apoptosis Induction : Flow cytometry analysis indicated increased annexin V binding in treated cells compared to controls.
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties:
- Tested Strains : Compounds were tested against a panel of bacteria including E. coli and Listeria monocytogenes.
- Results : The compound exhibited broad-spectrum activity with notable effectiveness against resistant strains.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that while the compound shows promising biological activity, it also exhibits some cytotoxic effects at higher concentrations. Safety profiles are essential for further development:
Properties
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO3/c1-9(16)11-7-6-10(8-15-11)14-17-12(2,3)13(4,5)18-14/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRQZHALMLGEGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694490 | |
Record name | 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
741709-59-1 | |
Record name | 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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